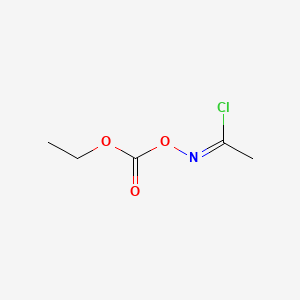
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C5H8ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of an ethanimidoyl chloride group attached to an ethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH3C(NH)Cl+ClCOOEt→CH3C(NHCOOEt)Cl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Amines are commonly used in condensation reactions to form urea derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanimidoyl derivatives can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Products: Urea derivatives are formed when reacting with amines.
Scientific Research Applications
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ethoxycarbonyl group can stabilize the intermediate formed during the reaction, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but lacks the ethanimidoyl group.
N-((Ethoxycarbonyl)oxy)ethanimidoyl bromide: Similar but with a bromide group instead of chloride.
N-((Methoxycarbonyl)oxy)ethanimidoyl chloride: Similar but with a methoxycarbonyl group instead of ethoxycarbonyl.
Uniqueness
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is unique due to its combination of the ethanimidoyl and ethoxycarbonyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in various chemical synthesis processes.
Properties
CAS No. |
127080-01-7 |
|---|---|
Molecular Formula |
C5H8ClNO3 |
Molecular Weight |
165.57 g/mol |
IUPAC Name |
[(Z)-1-chloroethylideneamino] ethyl carbonate |
InChI |
InChI=1S/C5H8ClNO3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3/b7-4- |
InChI Key |
QAMONYHPYGTACP-DAXSKMNVSA-N |
Isomeric SMILES |
CCOC(=O)O/N=C(/C)\Cl |
Canonical SMILES |
CCOC(=O)ON=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















